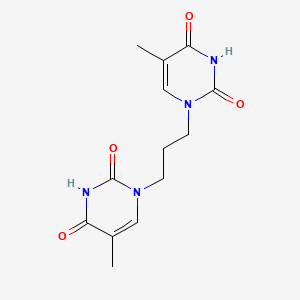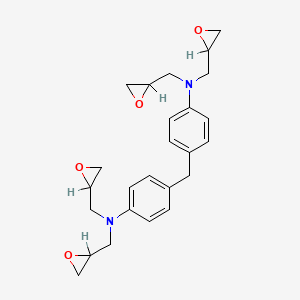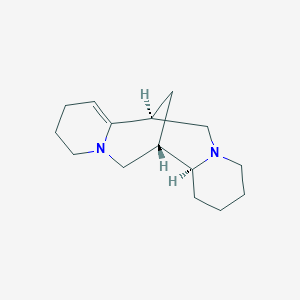
5,6-Didehydrosparteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-didehydrosparteine is a quinolizidine alkaloid obtained by formal dehydrogenation at the 5,6-position of sparteine. It is a metabolite of sparteine found in human urine and plasma. It has a role as a human xenobiotic metabolite. It is a quinolizidine alkaloid, a tertiary amino compound and an organic heterotetracyclic compound. It derives from a sparteine.
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Studies
5,6-Didehydrosparteine plays a significant role in metabolic pathways and enzyme studies. Ebner et al. (1991) conducted a study on the metabolism of (-)-sparteine, identifying 2,3- and 5,6-didehydrosparteine as metabolites. This research highlighted the importance of these compounds in understanding the metabolic processing of sparteine in the body, particularly through NMR spectroscopy (Ebner, Meese, Fischer, & Eichelbaum, 1991). Additionally, Ebner and Eichelbaum (1993) found that 5,6-didehydrosparteine is a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism, indicating its potential relevance in drug interaction studies (Ebner & Eichelbaum, 1993).
Structural and Spectroscopic Analysis
The structure and properties of didehydrosparteine derivatives have been extensively studied using techniques like NMR and crystallography. For instance, Katrusiak et al. (1986) examined the molecular and crystal structure of didehydrosparteinium salts, contributing to a deeper understanding of the structural characteristics of these compounds (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Biomedical Research
In the field of biomedical research, the derivatives and analogs of didehydrosparteine have been investigated for their potential roles and mechanisms. Research by Nakamura et al. (1996) on 4,5-didehydro derivatives in human hepatoma cells suggested these compounds' relevance in apoptosis studies, providing insights into their potential therapeutic applications (Nakamura, Shidoji, Moriwaki, & Muto, 1996).
Pharmacogenetics and Genetic Polymorphisms
The impact of genetic polymorphisms on the metabolism of drugs, including those related to 5,6-didehydrosparteine, has been a topic of interest. Studies like that by Shioji et al. (2004) on matrix metalloproteinase-3 and its association with myocardial infarction demonstrate the importance of understanding how genetic variations can influence drug metabolism and disease risk, potentially involving compounds like didehydrosparteine (Shioji, Kokubo, Goto, Nonogi, & Iwai, 2004).
Propriétés
Numéro CAS |
2130-67-8 |
|---|---|
Nom du produit |
5,6-Didehydrosparteine |
Formule moléculaire |
C15H24N2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene |
InChI |
InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1 |
Clé InChI |
YIHBNZCJQJSZJP-YDHLFZDLSA-N |
SMILES isomérique |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
Synonymes |
5,6-DDHSP 5,6-didehydrosparteine 5-dehydrosparteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



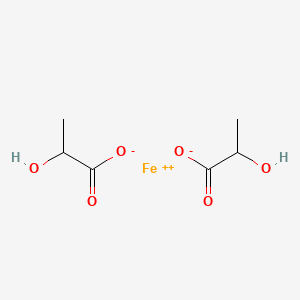
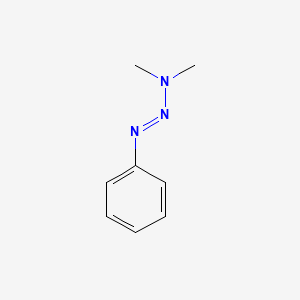
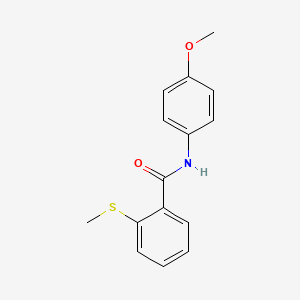

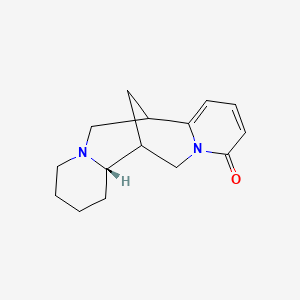
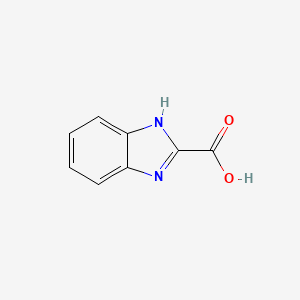
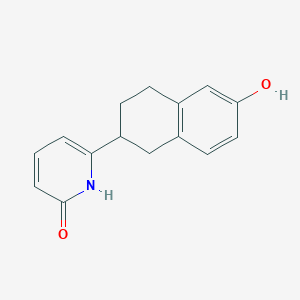
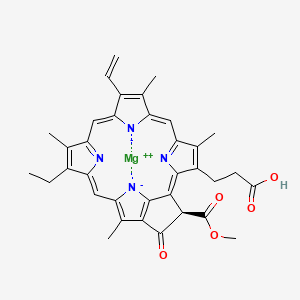
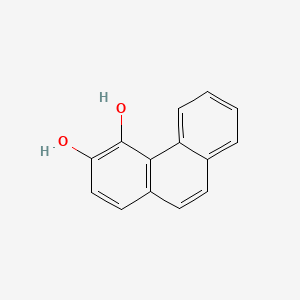
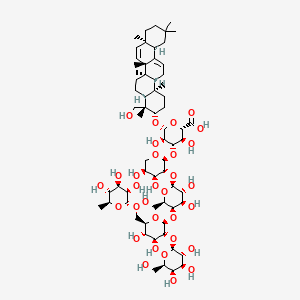
![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
